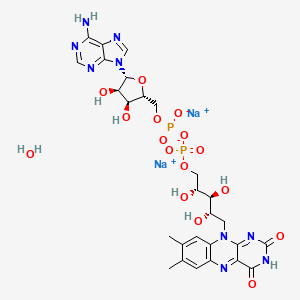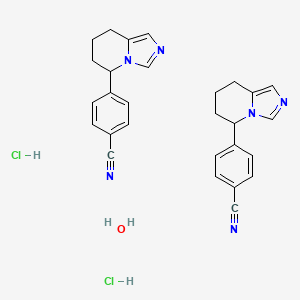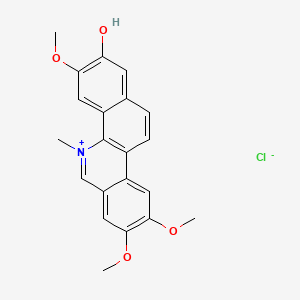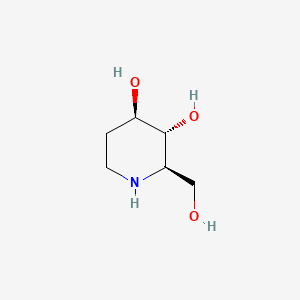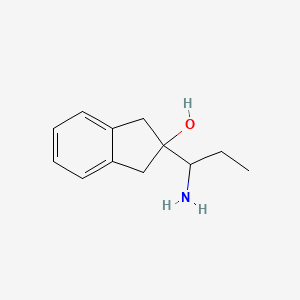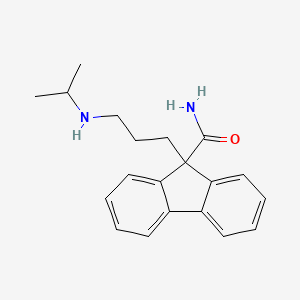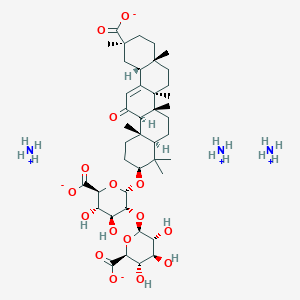
グリチルリチン酸アンモニウム
概要
説明
モノアンモニウムグリチルリチン酸水和物は、甘草植物(Glycyrrhiza glabra)の根から抽出されるグリチルリチン酸から誘導された化学化合物です。 この化合物は、抗炎症、抗潰瘍、抗アレルギー、抗酸化、肝保護作用など、様々な薬理作用で知られています 。 それは、慢性肝疾患の治療に広く使用されているだけでなく、砂糖の約200倍の強い甘味のために、食品業界では天然甘味料としても使用されています .
科学的研究の応用
Monoammonium glycyrrhizinate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies related to cell signaling and gene expression due to its anti-inflammatory and antioxidant properties.
Medicine: It is used in the treatment of chronic liver diseases, peptic ulcers, and allergic conditions. .
Industry: It is used as a natural sweetener in the food industry and as an ingredient in cosmetic products for its skin-soothing properties
作用機序
モノアンモニウムグリチルリチン酸は、いくつかのメカニズムを通じてその効果を発揮します。
抗炎症: ホスホリパーゼA2やシクロオキシゲナーゼなどの酵素の活性を阻害し、炎症性メディエーターの産生を抑制します。
抗酸化: スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素の活性を高め、酸化ストレスを軽減します。
生化学分析
Biochemical Properties
Ammonium glycyrrhizinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phospholipase A2, cyclooxygenase, and hyaluronidase. These interactions inhibit the activity of these enzymes, which are critical in inflammatory processes . Additionally, ammonium glycyrrhizinate has been shown to inhibit the activity of 11-beta-hydroxysteroid dehydrogenase in the kidney, leading to elevated cortisol levels .
Cellular Effects
Ammonium glycyrrhizinate exerts various effects on different cell types and cellular processes. It has been observed to prevent cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells (SH-SY5Y) under high-glucose conditions . Furthermore, it influences cell signaling pathways by suppressing the translocation of NF-kB into the nuclei and conjugating free radicals . This compound also affects gene expression by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and caspase 3 .
Molecular Mechanism
The molecular mechanism of ammonium glycyrrhizinate involves several pathways. It binds to and inhibits the activity of enzymes such as phospholipase A2 and cyclooxygenase, reducing the production of inflammatory mediators . Additionally, it suppresses the translocation of NF-kB into the nuclei, thereby inhibiting the expression of pro-inflammatory genes . Ammonium glycyrrhizinate also conjugates free radicals, providing antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium glycyrrhizinate have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to ammonium glycyrrhizinate has been associated with sustained anti-inflammatory and hepatoprotective effects
Dosage Effects in Animal Models
The effects of ammonium glycyrrhizinate vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and hepatoprotective effects without significant adverse effects . Higher doses have been associated with toxic effects, including hypertension and muscular paralysis . The threshold for these adverse effects varies among different animal models, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ammonium glycyrrhizinate is involved in several metabolic pathways. It is metabolized into glycyrrhetinic acid, which exerts similar pharmacological effects . This compound interacts with enzymes such as 11-beta-hydroxysteroid dehydrogenase, influencing metabolic flux and metabolite levels . Additionally, ammonium glycyrrhizinate affects the metabolism of aldosterone, reducing its hepatic metabolism .
Transport and Distribution
Within cells and tissues, ammonium glycyrrhizinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound accumulates in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of ammonium glycyrrhizinate within the body is influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
Ammonium glycyrrhizinate exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in inflammatory and metabolic processes . Understanding the subcellular localization of ammonium glycyrrhizinate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
合成経路と反応条件: モノアンモニウムグリチルリチン酸水和物は、通常、グリチルリチン酸から合成されます。このプロセスは、有機溶媒にグリチルリチン酸を溶解し、それにアンモニアまたは水酸化アンモニウムを添加することによって行われます。 次に溶液を結晶化と遠心分離にかけて、高純度のモノアンモニウムグリチルリチン酸を得ます .
工業生産方法: 工業的な設定では、モノアンモニウムグリチルリチン酸の生産には、酸性エタノールを用いた複数の抽出工程が含まれます。グリチルリチン酸は甘草の根から抽出され、得られた溶液はアンモニアで中和されます。 次に製品は、活性炭を用いた結晶化と脱色によって精製されます .
化学反応の分析
反応の種類: モノアンモニウムグリチルリチン酸は、次のような様々な化学反応を起こします。
酸化: グリチルレチン酸誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、グリチルリチン酸をグリチルレチン酸に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: グリチルレチン酸誘導体。
還元: グリチルレチン酸。
置換: 各種グリチルリチン酸エステル.
4. 科学研究への応用
モノアンモニウムグリチルリチン酸水和物は、科学研究において幅広い用途があります。
類似化合物との比較
モノアンモニウムグリチルリチン酸は、その特定のアンモニウム塩の形のために、他のグリチルリチン酸誘導体とは異なり、これはその溶解性とバイオアベイラビリティを高めています。類似の化合物には以下のようなものがあります。
ジカリウムグリチルリチン酸: グリチルリチン酸の別の塩の形で、同様の薬理作用を持ちますが、溶解性の特性が異なります。
グリチルリチン酸: より広範な用途がありますが、溶解性が低い母体化合物です。
グリチルレチン酸: グリチルリチン酸の代謝産物であり、強力な抗炎症作用と抗腫瘍作用を示します .
モノアンモニウムグリチルリチン酸水和物は、その溶解性の向上と特定の薬理学的プロファイルにより、様々な科学的および産業的用途において貴重な化合物です。
特性
Key on ui mechanism of action |
GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. |
|---|---|
CAS番号 |
53956-04-0 |
分子式 |
C42H71N3O16 |
分子量 |
874.0 g/mol |
IUPAC名 |
triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
InChIキー |
VGYQVMWYFPOAAE-DWJAGBRCSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
外観 |
Solid powder |
Color/Form |
Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |
melting_point |
220 °C decomposes |
Key on ui other cas no. |
53956-04-0 |
物理的記述 |
Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] |
純度 |
>95% (or refer to the Certificate of Analysis) |
関連するCAS |
68083-53-4 |
賞味期限 |
>2 years if stored properly |
溶解性 |
Freely sol in hot water, alcohol; practically insol in ether SLIGHTLY SOL IN ETHER |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)


![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
